4-methyl-N-(3-methylbutyl)phthalazin-1-amine is a chemical compound with the molecular formula . It features a unique structure characterized by a phthalazine ring that has a 4-methyl substitution and an N-(3-methylbutyl) group. This compound is notable for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.
The compound can be synthesized through various methods involving the reaction of phthalazine derivatives with alkylating agents. It is available from chemical suppliers and has been the subject of research due to its interesting properties and potential biological activities.
4-methyl-N-(3-methylbutyl)phthalazin-1-amine can be classified as:
The synthesis of 4-methyl-N-(3-methylbutyl)phthalazin-1-amine typically involves the following steps:
The molecular structure of 4-methyl-N-(3-methylbutyl)phthalazin-1-amine consists of:
4-methyl-N-(3-methylbutyl)phthalazin-1-amine can undergo several types of chemical reactions:
These reactions are important for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 4-methyl-N-(3-methylbutyl)phthalazin-1-amine involves its interaction with biological targets such as enzymes or receptors:
Research is ongoing to elucidate these pathways further and understand how structural modifications affect activity .
Physical and chemical properties are critical for predicting behavior in biological systems and during synthetic processes .
4-methyl-N-(3-methylbutyl)phthalazin-1-amine has several significant applications:
The molecular architecture of 4-methyl-N-(3-methylbutyl)phthalazin-1-amine integrates critical pharmacophoric elements that govern its biorelevance. The phthalazine core provides a planar, electron-deficient platform conducive to π-stacking interactions with biological targets, while the 4-methyl group enhances electron density at N1, strengthening hydrogen-bond acceptor capacity [3]. The N-(3-methylbutyl) side chain introduces stereoelectronic and hydrophobic properties essential for membrane penetration and receptor docking. Characterized by the SMILES notation Cc1nnc(NCCC(C)C)c2ccccc12 [3], this branched alkyl substituent disrupts crystallinity, improving solubility relative to unsubstituted phthalazinamines.
Table 1: Structural and Physicochemical Profile of 4-Methyl-N-(3-methylbutyl)phthalazin-1-amine
Property | Value |
---|---|
CAS Registry Number | 1153508-86-1 |
Molecular Formula | C₁₄H₁₉N₃ |
Molecular Weight | 229.32 g/mol |
SMILES Notation | Cc1nnc(NCCC(C)C)c2ccccc12 |
Hydrogen Bond Acceptors | 3 (N1, N2, N-alkyl) |
Hydrogen Bond Donors | 1 (N-H) |
Calculated logP | ~3.5 (estimated) |
Comparative analysis reveals that the 3-methylbutyl chain confers superior pharmacokinetic properties over linear alkyl analogs. The geminal dimethyl moiety creates steric hindrance that mitigates oxidative metabolism, potentially extending plasma half-life. Furthermore, this branched chain adopts preferential gauche conformations that may facilitate binding within hydrophobic enzyme pockets [4]. Synthetic routes typically involve Buchwald-Hartwig amination between 1-chloro-4-methylphthalazine and 3-methylbutan-1-amine, utilizing palladium catalysis to achieve high-yielding C-N coupling [3].
Phthalazine-1-amine derivatives demonstrate remarkable versatility in modulating disease-relevant biological pathways. 4-Methyl-N-(3-methylbutyl)phthalazin-1-amine serves as a strategic precursor for compounds targeting tyrosine kinases—notably receptors involved in angiogenesis (VEGFR) and oncogenic signaling (PDGFR). The electron-donating 4-methyl group enhances π-orbital overlap with ATP-binding site residues, while the flexible alkylamine chain accesses auxiliary hydrophobic pockets [4] . This pharmacophore model underpins the development of advanced derivatives such as N-(2,5-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine (ChemDiv ID: 4903-2117), where the sulfonamide-piperazine extension significantly enhances kinase affinity (MW: 501.65 g/mol) .
Table 2: Biological Target Spectrum of Structurally Optimized Phthalazin-1-amine Derivatives
Derivative Structure | Molecular Weight | Primary Targets | Therapeutic Area |
---|---|---|---|
4-Methyl-N-(3-methylbutyl) | 229.32 | Kinase hinge region binder | Oncology |
N-(2,5-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl} | 501.65 | Tyrosine kinases, Phosphatases | Cancer, CNS disorders |
4-(3-Methyltriazol-4-yl)phthalazin-1-amine | 226.24 | Inflammatory mediators | Immunology |
In inflammation modulation, derivatives like 4-(3-Methyltriazol-4-yl)phthalazin-1-amine (C₁₁H₁₀N₆, MW: 226.24 g/mol) [2] exploit the triazole-phthalazine hybrid to suppress NF-κB activation and cytokine release. The 3-methylbutyl chain in the lead compound enhances cellular penetration, enabling inhibition of intracellular signaling hubs like SYK and BTK kinases. Molecular docking studies suggest that the protonatable phthalazin-1-amine nitrogen forms salt bridges with aspartate residues in kinase catalytic domains, while hydrophobic substituents occupy allosteric regulatory sites [4] . This multi-point binding translates to potent enzyme inhibition (IC₅₀ values typically <1 μM in kinase assays) and selective apoptosis in malignant cell lines.
The therapeutic application of phthalazine derivatives has evolved from mono-target inhibitors to sophisticated multi-target agents. Early analogs focused on single-pathway inhibition—predominantly targeting phosphodiesterases and angiotensin-converting enzymes. The discovery of 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine (CAS: 10249-46-4) as a kinase modulator marked a paradigm shift, demonstrating that electron-withdrawing aryl substituents (e.g., CF₃) significantly enhance potency against growth factor receptors [8]. This insight drove strategic incorporation of heteroaliphatic extensions, exemplified by the piperazine sulfonamide group in ChemDiv 4903-2117 .
Contemporary design leverages the phthalazine core as a "molecular canvas" for hybrid pharmacophores. Seminal work by research groups demonstrated that replacing the flexible alkyl chain in leads like ADS003 with semirigid linkers (biphenyl/naphthalene) enhanced histamine H3 receptor (H3R) affinity while conferring acetylcholinesterase (AChE) inhibition—a dual activity profile critical for neurodegenerative disease therapeutics [6]. The progression to 4-methyl-N-(3-methylbutyl)phthalazin-1-amine represents a strategic refinement; its branched alkyl chain balances receptor affinity (hH3R Kᵢ ~12.5 nM in advanced analogs) with metabolic stability absent in early linear-chain derivatives [6].
Table 3: Evolution of Phthalazin-1-amine Structural Features and Polypharmacology
Generation | Representative Modifications | Target Spectrum | Design Strategy |
---|---|---|---|
1st (1980s-90s) | Unsubstituted amine, halogenated | PDEs, ACE | Empirical optimization |
2nd (2000s) | Trifluoromethylaryl, pyridyl | Kinases (VEGFR, PDGFR) | Structure-based design |
3rd (2010s+) | Branched alkyl, sulfonamide-heterocycle | Kinases, H3R, AChE, Phosphatases | Multi-target directed ligands |
Current research explores 4-methyl-N-(3-methylbutyl)phthalazin-1-amine as a template for "multiple-target-directed ligands" (MTDLs). Its synthetic versatility supports derivatization at C4-methyl (e.g., hydroxymethyl prodrugs) and N-alkyl positions (e.g., sulfonamide-coupled heterocycles) to simultaneously address kinases, cholinesterases, and pro-inflammatory mediators [6] . This evolution reflects a broader trend in medicinal chemistry where phthalazine derivatives transcend single-pathway inhibition to address complex multi-factorial diseases through deliberate polypharmacology.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0